molecular formula C15H23NO2 B268437 4-sec-butoxy-N-(sec-butyl)benzamide

4-sec-butoxy-N-(sec-butyl)benzamide

Cat. No.: B268437
M. Wt: 249.35 g/mol
InChI Key: VMGCUMAXMPPSGD-UHFFFAOYSA-N
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Description

4-sec-Butoxy-N-(sec-butyl)benzamide is a benzamide derivative characterized by a sec-butoxy group at the 4-position of the benzene ring and a sec-butyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₃NO₂, with a molecular weight of 265.35 g/mol.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-butan-2-yl-4-butan-2-yloxybenzamide

InChI

InChI=1S/C15H23NO2/c1-5-11(3)16-15(17)13-7-9-14(10-8-13)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,16,17)

InChI Key

VMGCUMAXMPPSGD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The sec-butyl group on nitrogen introduces moderate steric hindrance, unlike the tert-butyl analog, which may impede binding to sterically sensitive targets like glucokinase (GK) .

Tubulin Binding and Anticancer Potential

Benzamide derivatives with 3,4,5-trimethoxyphenyl moieties (e.g., compound 16b) exhibit high tubulin binding affinity, comparable to colchicine-site inhibitors like CA-3. While the target compound lacks methoxy groups, its sec-butoxy chain may occupy hydrophobic pockets in tubulin, as seen in derivatives with long acyl chains (e.g., compound 17 in PCAF HAT inhibition assays) .

Glucokinase (GK) Activation

Sulfamoyl benzamide derivatives (e.g., compound 6) activate GK via hydrogen bonding between the amide carbonyl and Arg63. The sec-butoxy group in this compound could similarly stabilize interactions in the allosteric site, though its bulkier structure may reduce efficacy compared to smaller substituents like ethoxy .

Neuroleptic Activity

Benzamide derivatives such as amisulpride and tiapride act as neuroleptics.

Crystallographic and Conformational Studies

4-Bromo-N-(2-nitrophenyl)benzamide () crystallizes with two molecules per asymmetric unit, showing planar benzamide cores. In contrast, the sec-butoxy and sec-butyl groups in the target compound likely introduce torsional strain, reducing crystallinity compared to nitro- or bromo-substituted analogs .

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